molecular formula C17H21N5O2S2 B2903974 N-(1-((5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-2-methylpropan-2-yl)benzenesulfonamide CAS No. 831209-63-3

N-(1-((5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-2-methylpropan-2-yl)benzenesulfonamide

Cat. No.: B2903974
CAS No.: 831209-63-3
M. Wt: 391.51
InChI Key: CVTABZPBMKBFCL-UHFFFAOYSA-N
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Description

N-(1-((5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-2-methylpropan-2-yl)benzenesulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a triazolo-pyrimidine core, which is known for its significant biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-((5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-2-methylpropan-2-yl)benzenesulfonamide can be achieved through various synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the reaction of dialkyl acetylenedicarboxylates with 3-substituted 1H-1,2,4-triazole or 3-amino-1H-pyrazole-4-carbonitrile .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and catalyst-free conditions is particularly advantageous for industrial applications due to its efficiency and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(1-((5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-2-methylpropan-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.

Scientific Research Applications

N-(1-((5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-2-methylpropan-2-yl)benzenesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-((5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-2-methylpropan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The triazolo-pyrimidine core is known to act as an inverse agonist for RORγt, an inhibitor of PHD-1, JAK1, and JAK2 . These interactions result in the modulation of various biological processes, including inflammation, cell proliferation, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-((5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-2-methylpropan-2-yl)benzenesulfonamide is unique due to its specific combination of a triazolo-pyrimidine core with a benzenesulfonamide group. This structure imparts distinct biological activities and potential therapeutic applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[1-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-2-methylpropan-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2S2/c1-12-10-13(2)22-15(18-12)19-20-16(22)25-11-17(3,4)21-26(23,24)14-8-6-5-7-9-14/h5-10,21H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTABZPBMKBFCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN=C(N12)SCC(C)(C)NS(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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